Boc-3-(9-anthryl)-L-alanine

Catalog No.
S679966
CAS No.
332065-09-5
M.F
C22H23NO4
M. Wt
365.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(9-anthryl)-L-alanine

CAS Number

332065-09-5

Product Name

Boc-3-(9-anthryl)-L-alanine

IUPAC Name

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1

InChI Key

GYXDEFFXDFOZMJ-IBGZPJMESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O

Boc-3-(9-anthryl)-L-alanine is a derivative of the amino acid alanine, modified with a tert-butyloxycarbonyl (Boc) protecting group and an anthracene moiety at the third position. This compound is characterized by its unique structural features, which combine the properties of both amino acids and aromatic hydrocarbons. The Boc group serves to protect the amino group during

Boc-3-(9-anthryl)-L-alanine itself is not expected to have a specific biological activity. However, when incorporated into a peptide, the anthryl group can function as a fluorescent probe. The fluorescence properties of the anthryl group can be used to study the conformation, dynamics, and interactions of the peptide within a biological system [].

Fluorescent Labeling:

Boc-3-(9-anthryl)-L-alanine is a valuable tool in peptide synthesis due to the presence of the anthryl moiety. This moiety exhibits fluorescent properties, making it useful for labeling peptides and monitoring their interactions with other molecules or biological systems []. The anthryl group emits light at a specific wavelength when excited by an external light source, allowing researchers to track the labeled peptide within a complex mixture. This technique is particularly beneficial for studying protein-protein interactions, cellular localization, and enzyme activity [, ].

Chiral Separation:

Boc-3-(9-anthryl)-L-alanine can be employed for the separation of enantiomers in chiral chromatography []. Enantiomers are mirror-image molecules with identical chemical formulas but differing spatial arrangements of atoms. Due to their structural differences, enantiomers often exhibit distinct biological activities. Chiral separation techniques are crucial in separating these molecules for various applications, including drug discovery and development. The anthryl group in Boc-3-(9-anthryl)-L-alanine interacts differently with the two enantiomers, allowing for their efficient separation through chromatographic techniques [].

, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the free amine to participate in further reactions.
  • Peptide Bond Formation: The free amine can react with carboxylic acids to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Substitution Reactions: The anthracene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

The biological activity of Boc-3-(9-anthryl)-L-alanine has been explored in various studies. Its incorporation into peptides has shown potential for:

  • Fluorescent Probes: The anthracene group exhibits strong fluorescence, making it useful in biological imaging and as a probe for studying protein interactions.
  • Anticancer Activity: Some derivatives of anthracene have been studied for their potential anticancer properties, suggesting that Boc-3-(9-anthryl)-L-alanine may also exhibit similar effects when incorporated into larger molecular structures.

Several methods are available for synthesizing Boc-3-(9-anthryl)-L-alanine:

  • Direct Amino Acid Modification: Starting from L-alanine, the Boc group can be introduced using Boc anhydride or other protecting agents, followed by the attachment of the anthracene moiety through coupling reactions.
  • Solid-Phase Synthesis: This method allows for the sequential addition of amino acids on a solid support, facilitating the incorporation of Boc-3-(9-anthryl)-L-alanine into larger peptide chains.
  • Solution Phase Synthesis: Involves traditional organic synthesis techniques where reagents are mixed in solution to form the desired compound.

Boc-3-(9-anthryl)-L-alanine has several applications in different fields:

  • Peptide Synthesis: Utilized as a building block in the synthesis of peptides due to its stable protecting group and functional properties.
  • Fluorescent Labels: Its fluorescence makes it suitable for use as a labeling agent in biochemical assays and imaging techniques.
  • Material Science: Investigated for its potential use in developing new materials with unique optical properties.

Studies have shown that Boc-3-(9-anthryl)-L-alanine interacts with various biological molecules:

  • Cyclodextrin Complexation: Research indicates that this compound can form inclusion complexes with cyclodextrins, which may enhance its solubility and stability in biological systems .
  • Peptide Interactions: The presence of the anthracene moiety affects how peptides containing this compound interact with other molecules, influencing their biological activity.

Boc-3-(9-anthryl)-L-alanine shares structural similarities with other compounds that also contain aromatic groups or amino acid derivatives. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
3-(9-Anthryl)-L-alanineL-alanine with anthraceneStrong fluorescence; used in photophysical studies
Boc-L-alanineL-alanine with Boc protectionCommonly used in peptide synthesis
3-(2-Naphthyl)-L-alanineL-alanine with naphthaleneDifferent photophysical properties; less stable
3-(Phenyl)-L-alanineL-alanine with phenyl groupLess fluorescent; used in various synthetic routes

Boc-3-(9-anthryl)-L-alanine stands out due to its combination of amino acid functionality and strong fluorescent properties, making it particularly valuable in both synthetic chemistry and biological applications.

XLogP3

5

Wikipedia

Boc-3-(9-anthryl)-L-alanine

Dates

Modify: 2023-08-15

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